

Application of RH1115 in High-Content Screening for Autophagy Modulators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RH1115**

Cat. No.: **B12380108**

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Application Note & Protocol

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases, making it an attractive target for therapeutic intervention. High-content screening (HCS) has emerged as a powerful tool for identifying and characterizing novel autophagy modulators. This application note describes the use of a small molecule, **RH1115**, in HCS assays to identify and study modulators of the autophagy-lysosome pathway. **RH1115** has been identified as an mTOR-independent autophagy activator that targets Lamin A/C and LAMP1, inducing autophagic flux.^{[1][2][3]}

Principle of the Assay

The primary HCS assay for identifying autophagy modulators like **RH1115** relies on the detection of autophagosome formation.^[1] This is commonly achieved by monitoring the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is recruited to the autophagosomal membrane upon autophagy induction. In its cytosolic form (LC3-I), it is diffusely localized. During autophagy, LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which appears as distinct puncta within the cell.^{[4][5]} High-content imaging systems can quantify the number, size, and intensity of these LC3 puncta, providing a robust readout of autophagy induction.

To further dissect the mechanism of action of compounds like **RH1115** and to measure autophagic flux (the entire process from autophagosome formation to lysosomal degradation), a dual-reporter system, such as the mCherry-GFP-LC3 tandem construct, is employed.[1][6][7][8] In this system, autophagosomes fluoresce both green (GFP) and red (mCherry). Upon fusion with lysosomes, the acidic environment of the lysosome quenches the GFP signal, while the mCherry fluorescence persists. Therefore, an increase in red-only puncta indicates efficient autophagic flux.

Materials and Reagents

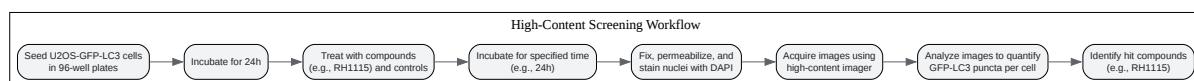
- Cell Lines:
 - U2OS cells stably expressing GFP-LC3
 - Human induced pluripotent stem cell (iPSC)-derived neurons (i³Neurons) stably expressing mCherry-GFP-LC3[1]
- Compounds:
 - **RH1115** (and analogs like RH1096, DS1040)[1]
 - Positive Control (autophagy inducer): Rapamycin or PP242[9]
 - Positive Control (autophagy inhibitor): Chloroquine (CQ) or Bafilomycin A1 (BafA1)[1][9]
 - Vehicle Control: DMSO[1]
- Reagents:
 - Cell culture medium (e.g., DMEM, Neurobasal medium) and supplements
 - Fetal Bovine Serum (FBS)
 - Penicillin-Streptomycin
 - DAPI (for nuclear staining)
 - Fixation and permeabilization buffers

- Antibodies for immunocytochemistry (e.g., anti-LC3B)[9]

Experimental Protocols

High-Content Screening for Autophagy Inducers using GFP-LC3 Assay

This protocol describes the primary screen to identify compounds that induce the formation of autophagosomes.



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Caption: Workflow for high-content screening of autophagy inducers.

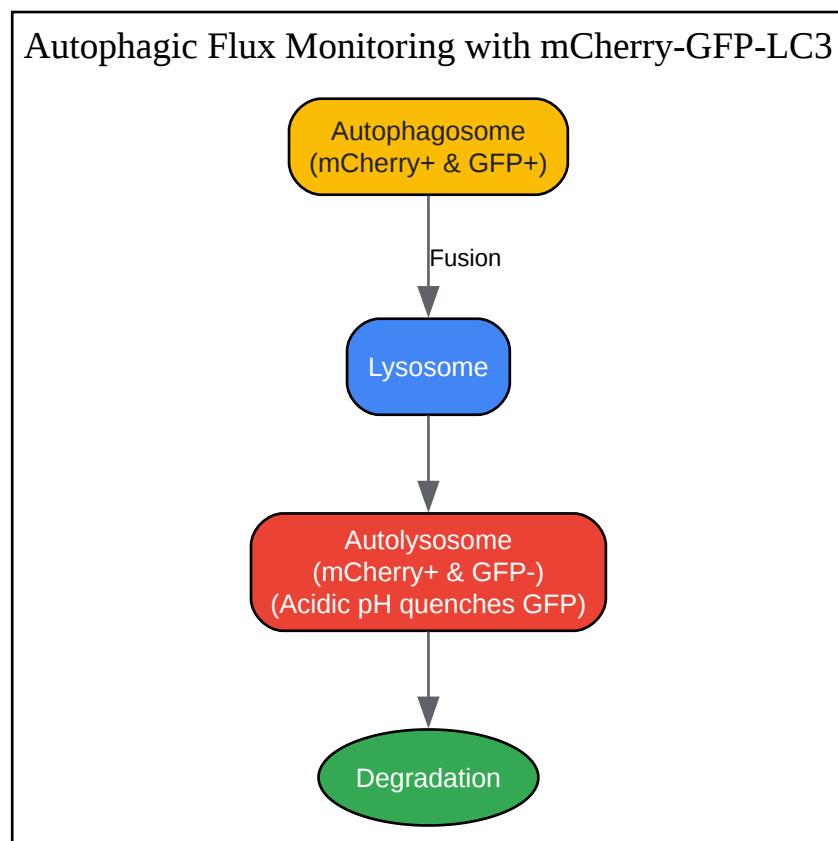
Protocol Steps:

- Cell Seeding: Seed U2OS-GFP-LC3 cells in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well.
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
- Compound Treatment: Treat the cells with a library of compounds, including **RH1115**, positive controls (e.g., 1 µM Rapamycin), and a vehicle control (e.g., 0.1% DMSO). A typical screening concentration for novel compounds is 10 µM.
- Incubation: Incubate the cells with the compounds for 24 hours.
- Cell Staining:
 - Fix the cells with 4% paraformaldehyde for 15 minutes.
 - Permeabilize with 0.1% Triton X-100 for 10 minutes.

- Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.
- Wash the wells with PBS between each step.
- Image Acquisition: Acquire images using a high-content imaging system (e.g., Opera Phenix™) with appropriate filters for DAPI and GFP.[10]
- Image Analysis: Use image analysis software (e.g., Harmony®, CellProfiler) to identify individual cells (based on DAPI staining) and quantify the number, size, and intensity of GFP-LC3 puncta within each cell.[1][10]
- Hit Identification: Identify compounds that significantly increase the number of GFP-LC3 puncta per cell compared to the vehicle control.

Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This secondary assay is crucial to confirm that the identified hits are true autophagy inducers and not inhibitors of lysosomal degradation.



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Caption: Principle of the mCherry-GFP-LC3 autophagic flux assay.

Protocol Steps:

- Cell Seeding: Seed i³Neurons stably expressing mCherry-GFP-LC3 on appropriate plates.
- Compound Treatment: Treat the cells with **RH1115** (e.g., 15 μ M), Bafilomycin A1 (e.g., 100 nM) as a positive control for flux inhibition, and DMSO as a negative control for 72 hours.^[1]
- Live-Cell Imaging: Acquire live-cell images using a confocal microscope (e.g., with Airyscan) equipped with filters for GFP and mCherry.^[1]
- Image Analysis:
 - Quantify the number of yellow puncta (autophagosomes, GFP+ and mCherry+) per cell.

- Quantify the number of red-only puncta (autolysosomes, mCherry+ and GFP-) per cell.
- Calculate the percentage of autophagosomes and autolysosomes.[\[1\]](#)
- Measure the size and intensity of the autolysosomes.[\[1\]](#)
- Interpretation: An increase in both yellow and red puncta, particularly a significant increase in the number and size of red-only puncta, indicates an induction of autophagic flux by the compound.

Data Presentation

Quantitative Analysis of RH1115's Effect on Autophagy

The following tables summarize the quantitative data on the effects of **RH1115** on autophagy in i³Neurons.[\[1\]](#)

Table 1: Effect of **RH1115** on Autophagosome and Autolysosome Formation in i³Neurons

Treatment (72h)	% Autophagosomes	% Autolysosomes
DMSO (0.1%)	~15%	~85%
RH1115 (15 µM)	~25% (significant increase)	~75%
Bafilomycin A1 (100 nM, 24h)	~40% (significant increase)	~60%

Data are represented as mean percentages from three independent experiments.[\[1\]](#)

Table 2: Effect of **RH1115** on Autolysosome Characteristics in i³Neurons

Treatment (72h)	Mean Size of Autolysosomes (µm ²)	Mean Intensity of Autolysosomes (a.u.)
DMSO (0.1%)	~0.1	~2000
RH1115 (15 µM)	~0.3 (nearly 3-fold increase)	Significantly increased

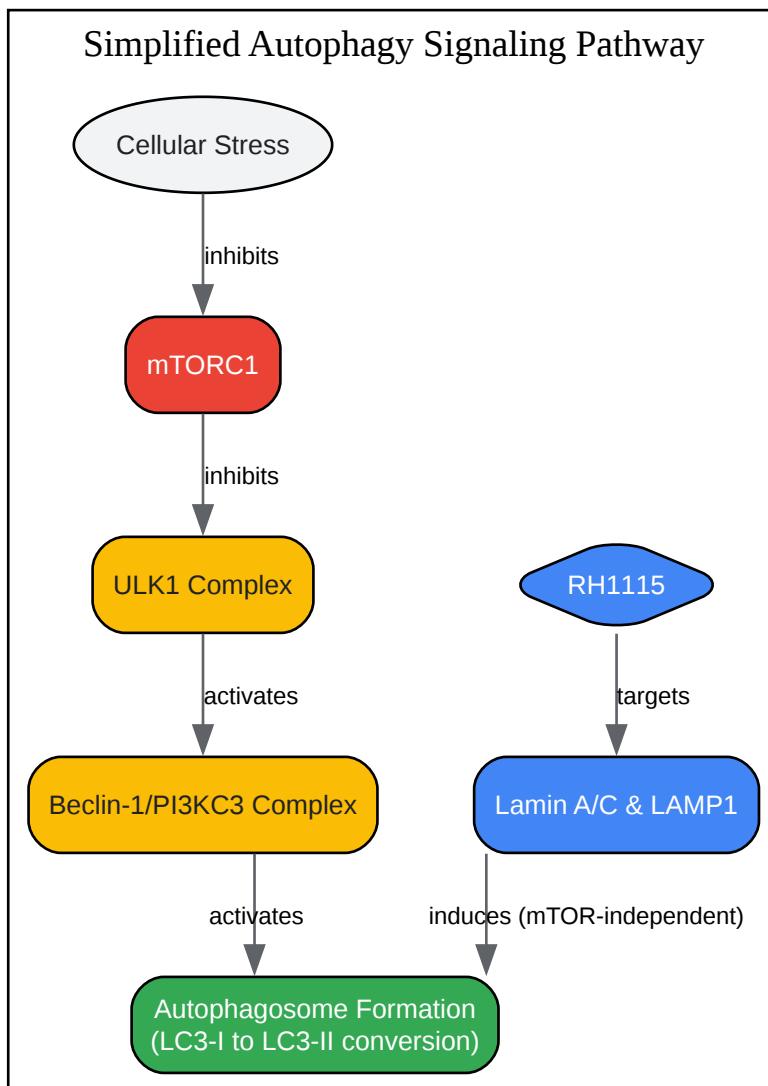
Data are represented as mean values from three independent experiments.[\[1\]](#)

Table 3: Effect of **RH1115** on LC3 Lipidation in i³Neurons

Treatment (72h)	LC3-II / LC3-I Ratio (relative to DMSO)
DMSO (0.1%)	1.0
RH1115 (15 μ M)	Significantly increased

Data are represented as mean \pm SEM from four independent experiments, determined by immunoblotting.[\[1\]](#)

Signaling Pathway



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Caption: **RH1115** induces autophagy via an mTOR-independent pathway.

Conclusion

RH1115 serves as a valuable tool for studying the autophagy-lysosome pathway. The high-content screening protocols detailed in this application note provide a robust framework for the identification and characterization of novel autophagy modulators. The use of both primary screening with a single reporter and secondary validation with a dual-reporter system allows for the confident identification of compounds that genuinely enhance autophagic flux. The quantitative data presented demonstrate the potent activity of **RH1115** in inducing autophagy in neuronal cells, highlighting its potential as a chemical probe for investigating the therapeutic implications of autophagy modulation in neurodegenerative diseases.

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- To cite this document: BenchChem. [Application of RH1115 in High-Content Screening for Autophagy Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12380108#application-of-rh1115-in-high-content-screening-for-autophagy-modulators]

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